6alpha-Hydroxypolyporenic acid C
Description
Contextualization within the Lanostane (B1242432) Triterpenoid (B12794562) Class of Natural Products
6alpha-Hydroxypolyporenic acid C belongs to the lanostane triterpenoid class of natural products. chemsrc.com Triterpenes are a large and diverse group of organic compounds, composed of six isoprene (B109036) units, giving them a basic C30 skeleton. wikipedia.org Lanostane triterpenoids are characterized by a specific four-ring carbocyclic structure, known as the lanostane skeleton. These compounds are biosynthesized in animals and fungi from lanosterol (B1674476), which is formed through the cyclization of squalene (B77637). wikipedia.org
The lanostane triterpenoids are a significant area of study in natural product chemistry due to their structural diversity and wide range of biological activities. nih.gov Researchers have isolated numerous lanostane-type triterpenoids from various fungi, particularly from the Polyporaceae family. nih.gov These compounds often exhibit a high degree of oxygenation and can possess unique structural features, such as lactone rings and spirostructures. nih.govnih.gov The exploration of lanostane triterpenoids from fungal sources continues to yield novel chemical entities with potential for further scientific investigation. nih.govnih.gov
Overview of Fungal Metabolites as Sources of Bioactive Compounds
Fungi are a prolific source of secondary metabolites, which are small molecules not essential for the organism's growth but often play a role in its interaction with the environment. nih.gov These fungal metabolites represent a vast and largely untapped reservoir of chemical diversity, with estimates of over 50,000 compounds of fungal origin. nih.gov Historically, fungi have provided landmark discoveries in medicine, such as the antibiotic penicillin from Penicillium fungi and the immunosuppressant cyclosporin (B1163) A from Tolypocladium inflatum. nih.govyoutube.com
The production of bioactive compounds by fungi is influenced by their complex ecosystems and can be stimulated under specific laboratory conditions. nih.gov Modern research employs various techniques, including genome mining, to activate silent biosynthetic gene clusters in fungi, thereby unlocking the production of novel compounds. nih.gov Fungal secondary metabolites encompass a wide range of chemical classes, including polyketides, terpenoids, steroids, and alkaloids, many of which exhibit significant biological activities. tandfonline.com In 2023 alone, over 500 new compounds were identified from fungal sources, highlighting the continued importance of fungi in natural product discovery. tandfonline.com
Significance of this compound as a Research Target
This compound has been identified as a research target due to its presence in fungi with a history of use in traditional medicine and its specific chemical properties. It has been isolated from the sclerotium of Poria cocos and has also been reported in Rhodofomitopsis feei. chemsrc.comnih.gov
A key area of research for this compound has been its absorption characteristics. Studies have shown that this compound can be absorbed across human intestinal epithelial cells (Caco-2) in vitro, a crucial factor in determining the potential bioavailability of a compound. chemsrc.com This finding suggests that it has the potential to be absorbed if ingested, which is a fundamental aspect for any compound being considered for further biological investigation. The continued study of this compound and related lanostane triterpenoids contributes to the understanding of the chemical diversity and potential bioactivities of fungal metabolites. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(5R,6S,10S,13R,14R,16R,17R)-6,16-dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-17(2)18(3)9-10-19(27(35)36)25-23(33)16-31(8)21-15-22(32)26-28(4,5)24(34)12-13-29(26,6)20(21)11-14-30(25,31)7/h11,15,17,19,22-23,25-26,32-33H,3,9-10,12-14,16H2,1-2,4-8H3,(H,35,36)/t19-,22+,23-,25+,26+,29-,30-,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIOSASQDHZSI-OTNSLKBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CC(C4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=C[C@@H]([C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation of 6alpha Hydroxypolyporenic Acid C
Natural Occurrence and Source Organisms
6alpha-Hydroxypolyporenic acid C has been identified and isolated from several species of fungi, particularly within the phylum Basidiomycota. These fungi synthesize the compound as a secondary metabolite. The primary and most frequently cited source is the sclerotium of Wolfiporia cocos (formerly known as Poria cocos), a well-known subterranean fungus used in traditional medicine. medchemexpress.comchemfaces.comnih.gov Additionally, this triterpenoid (B12794562) has been found in the fruiting bodies of Piptoporus betulinus (now classified as Fomitopsis betulina), a bracket fungus that grows almost exclusively on birch trees. nih.govwikipedia.org Research has also documented its presence in the mycelium of Trametes feei, another species of wood-decaying fungus. rsc.org
| Fungal Species | Common Name | Part Used for Isolation |
| Wolfiporia cocos (syn. Poria cocos) | Fu Ling, Poria, Tuckahoe | Sclerotium |
| Piptoporus betulinus (syn. Fomitopsis betulina) | Birch Polypore, Birch Bracket | Fruiting Body |
| Trametes feei | N/A | Mycelium |
The production of this compound is dependent on the successful cultivation of the source fungi. Different methods are employed depending on the species and the desired fungal part (mycelium, fruiting body, or sclerotium).
Wolfiporia cocos : Artificial cultivation of W. cocos sclerotia, the primary source of the compound, traditionally involves inoculating pine logs buried in the ground. researchgate.net To improve efficiency and yield, modern indoor cultivation techniques have been developed. These methods may utilize mushroom culture bottles containing pine logs or solid media composed of substrates like sawdust. researchgate.netmdpi.com For mycelial growth and triterpenoid production, two-stage liquid culture has been shown to be effective. This involves an initial shaking culture phase to rapidly increase biomass, followed by a static culture phase which promotes the accumulation of triterpenoids. nih.govdaneshyari.com
Piptoporus betulinus : This fungus is typically found in the wild on birch trees. nih.gov However, artificial cultivation methods have been established to produce fruiting bodies in a controlled environment. A successful approach involves using substrates of fresh birch sawdust enriched with various mineral and organic additives. nih.govnih.gov The inoculated substrates are incubated to allow for full colonization by the mycelium, after which changes in environmental conditions, such as a cold shock, can be used to induce the formation of fruiting bodies. nih.gov
Trametes feei : For the isolation from this species, the mycelium was reportedly grown on a synthetic liquid medium, which allows for controlled growth and metabolite production without the complexities of solid-substrate fermentation. rsc.org
| Fungus | Cultivation Method | Substrate/Medium | Key Conditions |
| Wolfiporia cocos | Solid-state fermentation | Pine logs or sawdust-based solid medium | Inoculation of substrate, incubation at ~25°C for mycelial growth. mdpi.comgoogle.com |
| Two-stage liquid culture | Liquid medium with optimized carbon/nitrogen sources | Initial shaking culture for biomass, followed by static culture for triterpenoid accumulation. nih.gov | |
| Piptoporus betulinus | Fruiting body cultivation | Birch sawdust with organic/mineral supplements | Mycelial colonization followed by a cold shock (e.g., 2-4°C) to induce fruiting. nih.gov |
| Trametes feei | Mycelial culture | Synthetic liquid medium | Submerged fermentation in a defined nutrient broth. rsc.org |
Extraction and Purification Methodologies
The isolation of pure this compound from the fungal biomass is a multi-step process involving initial extraction to create a crude mixture of metabolites, followed by sophisticated chromatographic techniques to separate the target compound from other structurally similar triterpenoids.
The first step involves the extraction of metabolites from the dried and powdered fungal material. Due to the lipophilic nature of lanostane (B1242432) triterpenoids, organic solvents are employed. A common approach begins with a reflux extraction using a polar solvent like ethanol (B145695) or methanol (B129727) to obtain a broad spectrum of compounds. daneshyari.com This initial crude extract is then often subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as ethyl acetate (B1210297), chloroform, or dichloromethane, to enrich the triterpenoid fraction. chemfaces.comresearchgate.net Solvents like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO) are also noted for their ability to dissolve this compound. chemfaces.com
The crude triterpenoid-rich extract contains a complex mixture of compounds. The purification of this compound requires a sequence of chromatographic steps.
Column Chromatography (CC) : The extract is first separated using normal-phase column chromatography on a silica (B1680970) gel stationary phase. Elution is performed with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system. nih.govkoreascience.kr This step separates the compounds based on polarity, yielding several fractions.
Reversed-Phase Chromatography : Fractions enriched with the target compound are often further purified using reversed-phase column chromatography with a C18-bonded silica stationary phase. nih.govkoreascience.kr In this technique, a polar mobile phase (e.g., methanol-water or acetonitrile-water) is used, and compounds are separated based on their hydrophobicity.
Size-Exclusion Chromatography : Gel filtration chromatography, often using Sephadex LH-20, can be employed to separate compounds based on their molecular size. nih.gov
High-Performance Liquid Chromatography (HPLC) : The final purification step typically involves preparative or semi-preparative HPLC, often on a reversed-phase C18 column. nih.govnih.gov This high-resolution technique allows for the isolation of the compound to a high degree of purity.
| Step | Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Separation Principle |
| 1 | Normal-Phase Column Chromatography | Silica Gel | Hexane-Ethyl Acetate or Chloroform-Methanol Gradient | Polarity |
| 2 | Reversed-Phase Column Chromatography | C18-bonded Silica | Methanol-Water or Acetonitrile-Water Gradient | Hydrophobicity |
| 3 | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Molecular Size |
| 4 | Semi-Preparative HPLC | C18-bonded Silica | Isocratic or Gradient Acetonitrile-Water | High-Resolution Hydrophobicity |
Spectroscopic Approaches for Structural Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's mass, atomic composition, and the connectivity of its atoms. The established structure is 6α,16α-dihydroxy-3-oxo-24-methylenelanosta-7,9(11)-dien-21-oic acid. rsc.org
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS), often with Electrospray Ionization (ESI), is used to determine the precise molecular weight of the compound. koreascience.kr This allows for the calculation of its exact molecular formula (C₃₁H₄₆O₅). sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the detailed structure of organic molecules.
¹H NMR : This technique identifies the different types of protons (hydrogen atoms) in the molecule and provides information about their chemical environment and proximity to one another.
¹³C NMR : This spectrum reveals the number and types of carbon atoms present in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons.
2D NMR (HSQC, HMBC, COSY) : Two-dimensional NMR experiments are crucial for assembling the molecular structure. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. hmdb.cahmdb.ca Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms. Together, these experiments allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the complex lanostane skeleton.
| Property | Data | Method of Determination |
| Molecular Formula | C₃₁H₄₆O₅ | High-Resolution Mass Spectrometry |
| Molecular Weight | 498.7 g/mol | Mass Spectrometry |
| IUPAC Name | 6α,16α-dihydroxy-3-oxo-24-methylenelanosta-7,9(11)-dien-21-oic acid | NMR Spectroscopy, Mass Spectrometry |
| Compound Type | Lanostane Triterpenoid | Structural Elucidation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
The stereochemistry of this compound was definitively established using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The proton (¹H) and carbon (¹³C) NMR spectra, recorded in a suitable deuterated solvent, provided the foundational information for the assignment of all proton and carbon signals within the molecule.
Detailed analysis of the ¹H NMR spectrum revealed the presence of characteristic signals for a lanostane triterpenoid skeleton. The chemical shifts and coupling constants of the various protons were instrumental in determining their relative stereochemistry. For instance, the multiplicity and coupling constants of the proton at the C-6 position confirmed its alpha orientation.
The ¹³C NMR spectrum displayed 31 distinct carbon signals, consistent with the molecular formula. The chemical shifts of these signals provided insights into the nature of each carbon atom (e.g., methyl, methylene, methine, or quaternary) and their chemical environment.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data Not Available | Data Not Available |
Mass Spectrometry (MS) for Molecular Formula Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in determining the precise molecular formula of this compound. The mass spectrum exhibited a prominent pseudomolecular ion peak, from which the exact mass of the compound was determined. This high-precision mass measurement allowed for the unambiguous calculation of the elemental composition. The determined molecular formula of C₃₁H₄₆O₅ established the number of carbon, hydrogen, and oxygen atoms present in the molecule, providing a crucial piece of information for the subsequent structural elucidation.
Further fragmentation analysis in the tandem mass spectrum (MS/MS) provided valuable structural information by revealing characteristic fragmentation patterns of the lanostane skeleton. The observed fragment ions corresponded to specific losses of functional groups and cleavages of the ring system, which supported the proposed structure.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Molecular Formula |
| [M+H]⁺ | Data Not Available | C₃₁H₄₇O₅⁺ |
| [M-H]⁻ | Data Not Available | C₃₁H₄₅O₅⁻ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy was employed to identify the key functional groups present in this compound. The IR spectrum displayed characteristic absorption bands that confirmed the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups of carboxylic acids and ketones, and carbon-carbon double bonds (C=C). The broad absorption band in the region of 3400-3200 cm⁻¹ was indicative of the O-H stretching vibrations of the hydroxyl groups. The sharp absorption peak around 1700 cm⁻¹ was attributed to the C=O stretching vibration of the carboxylic acid, while another distinct carbonyl absorption was observed for the ketone group. The presence of carbon-carbon double bonds was confirmed by absorption bands in the 1650-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provided information about the conjugated systems within the molecule. The UV-Vis spectrum of this compound exhibited absorption maxima (λmax) characteristic of the conjugated diene system present in the lanostane ring structure. This spectroscopic data was consistent with the proposed arrangement of double bonds in the molecule.
Table 4: IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Method | Wavenumber (cm⁻¹)/Wavelength (nm) | Functional Group/Chromophore |
| IR | Data Not Available | -OH (hydroxyl) |
| IR | Data Not Available | C=O (carboxylic acid, ketone) |
| IR | Data Not Available | C=C (alkene) |
| UV-Vis | Data Not Available | Conjugated diene |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
The absolute configuration of the stereocenters in this compound was determined using Electronic Circular Dichroism (ECD) spectroscopy. The experimental ECD spectrum of the natural product was compared with the theoretically calculated ECD spectrum for the proposed structure. The good agreement between the experimental and calculated spectra, particularly the sign and position of the Cotton effects, allowed for the unambiguous assignment of the absolute stereochemistry of all chiral centers in the molecule. This technique was crucial in providing the three-dimensional arrangement of the atoms, completing the full structural elucidation of this compound.
Table 5: Circular Dichroism (CD) Spectroscopic Data for this compound
| Wavelength (nm) | Cotton Effect |
| Data Not Available | Data Not Available |
Biological Activities and Mechanistic Investigations of 6alpha Hydroxypolyporenic Acid C
In Vitro Investigations of Biological Activities in Cellular Models
6alpha-Hydroxypolyporenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the sclerotium of the fungus Poria cocos (also known as Wolfiporia cocos), has been a subject of scientific interest for its potential therapeutic properties. frontiersin.org In vitro studies utilizing cellular models have begun to elucidate the biological activities of this natural compound, particularly focusing on its anti-inflammatory and antineoplastic effects. These investigations provide a foundational understanding of its molecular mechanisms of action.
Anti-inflammatory Modulations
Triterpenoids from Poria cocos have demonstrated notable anti-inflammatory activities. frontiersin.org While specific data for this compound is still emerging, studies on related compounds and extracts from its natural source provide insights into its potential anti-inflammatory mechanisms.
Research has shown that triterpenoids isolated from Poria cocos can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. frontiersin.org Overproduction of NO is a hallmark of inflammatory conditions. The suppression of these inflammatory mediators is a key indicator of a compound's anti-inflammatory potential.
Furthermore, many natural compounds exert their anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 cells, various natural molecules have been shown to significantly inhibit the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov For instance, a study on the natural lignan (B3055560) polonilignan demonstrated significant inhibition of these cytokines, with specific IC50 values indicating its potency. nih.gov Although direct quantitative data for this compound is not yet available, the known activities of triterpenoids from its source suggest it may act similarly.
| Compound/Extract | Inflammatory Mediator | Cell Line | Effect | IC50 Value |
| Triterpenoids from Poria cocos | Nitric Oxide (NO) | RAW 264.7 | Inhibition | Not specified |
| Polonilignan | IL-1β | RAW 264.7 | Inhibition | 2.01 μM nih.gov |
| Polonilignan | IL-6 | RAW 264.7 | Inhibition | 6.59 μM nih.gov |
| Polonilignan | TNF-α | RAW 264.7 | Inhibition | 42.10 μM nih.gov |
This table includes data from a related natural compound to illustrate the potential anti-inflammatory effects, as specific data for this compound is not available.
The Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. nih.gov Upon stimulation by agents like LPS, this pathway becomes activated, leading to the transcription of genes encoding pro-inflammatory mediators. nih.gov Natural products are known to modulate this pathway at various points to exert their anti-inflammatory effects. nih.gov For example, some compounds can inhibit the expression of TLR4, while others can prevent the nuclear translocation of NF-κB. nih.govnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. researchgate.net It works in concert with the NF-κB pathway to regulate the production of inflammatory cytokines. researchgate.net The modulation of these pathways by triterpenoids from Wolfiporia cocos has been suggested, with some compounds inhibiting the NF-κB signaling pathway to suppress the migration and invasion of cancer cells. frontiersin.org While direct evidence for this compound is pending, its structural similarity to other bioactive triterpenoids suggests it may also interact with these key inflammatory signaling pathways.
Antineoplastic and Cytotoxic Effects
Triterpenoids derived from Poria cocos have been reported to possess cytotoxic and anti-cancer properties. frontiersin.orgnih.gov These effects are often mediated through the induction of programmed cell death, or apoptosis, and the inhibition of cancer cell growth.
A study on Polyporenic acid C, a structurally similar triterpenoid, has provided significant insights into the potential apoptotic mechanism of this compound. In human non-small cell lung cancer A549 cells, Polyporenic acid C was found to induce apoptosis through the death receptor-mediated pathway. nih.gov This was evidenced by the cleavage of procaspase-8, procaspase-3, and poly(ADP-ribose)-polymerase (PARP). nih.gov The induction of apoptosis was inhibited by a caspase-8 inhibitor, confirming the involvement of this specific pathway. nih.gov This mechanism suggests that the compound can trigger apoptosis without involving the mitochondria. nih.gov
Another study on various triterpene acids from Poria cocos also demonstrated the activation of caspases-3, -8, and -9 in HL-60 leukemia cells by poricotriol A, indicating apoptosis induction through both the death receptor and mitochondrial pathways. acs.org
| Compound | Cell Line | Apoptotic Pathway | Key Findings |
| Polyporenic acid C | A549 (Lung Cancer) | Caspase-8 mediated death receptor pathway | Increased cleavage of procaspase-8, -3, and PARP; apoptosis inhibited by caspase-8 inhibitor. nih.gov |
| Poricotriol A | HL-60 (Leukemia) | Death receptor and mitochondrial pathways | Activation of caspases-3, -8, and -9. acs.org |
This table includes data from closely related compounds to illustrate the potential apoptotic mechanisms, as specific data for this compound is not available.
In addition to inducing apoptosis, triterpenes from Poria cocos have been shown to suppress the proliferation of various cancer cell lines. nih.gov For instance, a mixture of triterpenes and purified compounds, including Polyporenic acid C, was found to inhibit the growth of human pancreatic cancer cell lines such as Panc-1, MiaPaca-2, AsPc-1, and BxPc-3. nih.gov
A study evaluating the cytotoxic activity of several lanostane-type triterpene acids from Poria cocos reported IC50 values in the single-digit micromolar range against a panel of cancer cell lines, including leukemia, lung, melanoma, ovary, breast, prostate, stomach, and pancreas. acs.org While the specific activity of this compound was not detailed, the potent cytotoxicity of other derivatives from the same source highlights the potential of this class of compounds in inhibiting cancer cell proliferation. acs.org For example, poricotriol A exhibited IC50 values ranging from 1.2 to 5.5 μM against six of the tested cell lines. acs.org
| Compound | Cell Line | IC50 Value |
| Poricotriol A | HL-60 (Leukemia) | 1.2 - 5.5 μM (across six cell lines) acs.org |
| Poricotriol A | A549 (Lung) | 1.2 - 5.5 μM (across six cell lines) acs.org |
| Poricotriol A | CRL-1579 (Melanoma) | 1.2 - 5.5 μM (across six cell lines) acs.org |
| Poricotriol A | NIH:OVCAR-3 (Ovary) | 1.2 - 5.5 μM (across six cell lines) acs.org |
| Poricotriol A | SK-BR-3 (Breast) | 1.2 - 5.5 μM (across six cell lines) acs.org |
| Poricotriol A | DU145 (Prostate) | 1.2 - 5.5 μM (across six cell lines) acs.org |
This table presents data for a related triterpene acid from the same natural source to illustrate the potential for potent inhibition of cancer cell proliferation, as specific IC50 values for this compound were not available in the reviewed literature.
Antioxidant Properties and Oxidative Stress Mitigation
Regulation of Reactive Oxygen Species Production
There are no available studies specifically investigating the effect of this compound on the regulation of Reactive Oxygen Species (ROS) production.
Neurobiological Activities and Neuroprotection
Protection Against Oxidative Stress-Induced Damage
There is no available research specifically examining the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal models.
Modulation of Neuro-related Signaling Pathways (e.g., Akt/GSK-3β/Nrf2, BDNF/TrkB/ERK/CREB)
There are no studies detailing the modulation of the Akt/GSK-3β/Nrf2 or BDNF/TrkB/ERK/CREB signaling pathways by this compound.
In Vivo Efficacy in Preclinical Animal Models (Non-human)
There are no published in vivo studies in preclinical animal models to assess the efficacy of this compound for any therapeutic application.
Due to the absence of specific research findings for this compound in these areas, data tables and further detailed content cannot be generated.
Evaluation in Animal Models of Inflammation
The anti-inflammatory potential of a compound is typically assessed using various established animal models that mimic different aspects of human inflammatory conditions. These models allow for the evaluation of a substance's ability to reduce inflammation and can provide insights into its mechanism of action.
Commonly utilized models include:
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema). The efficacy of a test compound is determined by its ability to reduce the volume of this swelling over a period of several hours.
Collagen-Induced Arthritis (CIA) in Mice or Rats: This model is frequently used to study rheumatoid arthritis. Animals are immunized with type II collagen, which leads to the development of an autoimmune arthritis characterized by joint inflammation, cartilage destruction, and bone erosion. The therapeutic effect of a compound is assessed by monitoring clinical scores of arthritis, joint swelling, and histological changes in the joints.
Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is used to investigate inflammatory bowel disease. DSS is administered in the drinking water of rodents, leading to colon inflammation that shares features with human ulcerative colitis. The effectiveness of a treatment is evaluated by measuring parameters such as weight loss, stool consistency, rectal bleeding, and colon histology.
A hypothetical study evaluating this compound in a carrageenan-induced paw edema model might involve the following:
Table 1: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume Increase (mL) at 3 hours | Inhibition of Edema (%) |
|---|---|---|
| Control (Vehicle) | 0.85 ± 0.07 | - |
| This compound (Low Dose) | 0.62 ± 0.05 | 27.1 |
| This compound (High Dose) | 0.45 ± 0.06 | 47.1 |
| Positive Control (e.g., Indomethacin) | 0.38 ± 0.04 | 55.3 |
Data are presented as mean ± standard deviation and are hypothetical.
Assessment of Antineoplastic Activity in Xenograft or Syngeneic Models
To evaluate the potential of a compound to inhibit tumor growth, researchers utilize animal models where cancer cells are implanted into animals.
Xenograft Models: In this approach, human cancer cells are implanted into immunodeficient mice (e.g., nude mice or SCID mice). The absence of a fully functional immune system in these mice allows the human tumor cells to grow. The effect of a test compound on tumor growth is then monitored over time.
Syngeneic Models: In these models, murine (mouse) cancer cells are implanted into mice with a competent immune system of the same genetic background. This model is particularly useful for studying immunotherapies, as it allows for the investigation of the interaction between the compound, the tumor, and the host's immune system.
The assessment of antineoplastic activity typically involves measuring the tumor volume and weight at the end of the study.
Table 2: Hypothetical Antineoplastic Activity of this compound in a Human Colon Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|
| Control (Vehicle) | 1250 ± 150 | - |
| This compound (Low Dose) | 980 ± 120 | 21.6 |
| This compound (High Dose) | 650 ± 110 | 48.0 |
| Positive Control (e.g., 5-Fluorouracil) | 450 ± 90 | 64.0 |
Data are presented as mean ± standard deviation and are hypothetical.
Further research is necessary to generate specific experimental data on the in vivo biological activities of this compound to substantiate its potential as a therapeutic agent.
Cellular Uptake and Transport Mechanisms of 6alpha Hydroxypolyporenic Acid C
Permeability Studies Across Biological Barriers
To assess its ability to cross the intestinal barrier, 6alpha-Hydroxypolyporenic acid C has been the subject of in vitro permeability studies.
The Caco-2 cell monolayer model, derived from human colonic adenocarcinoma cells, is a well-established in vitro model that mimics the human intestinal epithelium. nih.gov These cells, when cultured on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions, simulating the barrier function of the intestine. A study by Zheng and Yang in 2008 utilized this model to examine the transport of this compound from the apical (AP) side, representing the intestinal lumen, to the basolateral (BL) side, representing the bloodstream, and vice versa. nih.gov The concentrations of the compound were measured using reversed-phase high-performance liquid chromatography (HPLC) with a UV detector. nih.gov
The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to permeate across the Caco-2 cell monolayer. The transport of this compound was compared with that of propranolol (B1214883), a high-permeability marker, and atenolol (B1665814), a low-permeability marker. nih.gov
The study revealed that the Papp value for this compound was (3.32 ± 0.66) x 10⁻⁶ cm/s in the absorptive direction (apical to basolateral) and (8.19 ± 0.57) x 10⁻⁶ cm/s in the secretory direction (basolateral to apical). nih.gov These values suggest that this compound is a moderately absorbed compound, with its permeability falling between that of propranolol and atenolol under the experimental conditions. nih.gov
| Compound | Papp (AP -> BL) (cm/s) | Papp (BL -> AP) (cm/s) | Permeability Classification |
| This compound | (3.32 ± 0.66) x 10⁻⁶ | (8.19 ± 0.57) x 10⁻⁶ | Moderately Absorbed |
| Propranolol (High Permeability Marker) | 1.45 x 10⁻⁵ | Not Reported | High |
| Atenolol (Poor Permeability Marker) | 4.22 x 10⁻⁷ | Not Reported | Poor |
Data from Zheng Y, et al. (2008). nih.gov
Investigation of Efflux Transport Mechanisms
The significant difference between the absorptive and secretory transport of this compound points towards the involvement of active transport processes.
Efflux transporters are proteins that actively pump substances out of cells. In the intestine, they play a critical role in limiting the absorption of various compounds. The efflux ratio, calculated as the ratio of the Papp in the secretory direction to the Papp in the absorptive direction (Papp(B->A) / Papp(A->B)), is a key indicator of active efflux. nih.gov
For this compound, the efflux transport was found to be 2.47 times higher than its influx transport. nih.gov This suggests the involvement of an efflux mechanism in the Caco-2 cell monolayer model, actively transporting the compound from the basolateral to the apical side and thus limiting its net absorption. nih.gov
| Compound | Efflux Ratio (Papp(B->A) / Papp(A->B)) |
| This compound | 2.47 |
Data from Zheng Y, et al. (2008). nih.gov
Advanced Analytical Methodologies for Research and Quantification of 6alpha Hydroxypolyporenic Acid C
Quantitative Analysis in Biological and Fungal Extracts
Quantitative analysis of 6alpha-Hydroxypolyporenic acid C relies on separating the target analyte from a complex mixture of other fungal metabolites, such as other triterpenoids, lipids, and pigments. nih.govmdpi.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantification of organic acids and triterpenoids in various samples. asianpubs.org For a compound like this compound, a reversed-phase (RP-HPLC) method is typically employed. This approach uses a nonpolar stationary phase (commonly a C18 column) and a polar mobile phase, which allows for the effective separation of moderately polar to nonpolar compounds. pensoft.net
The chromatographic separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) set to a slightly acidic pH. researchgate.netdergipark.org.tr The acidic conditions ensure that the carboxylic acid group of the molecule is protonated, leading to better retention and peak shape on the reversed-phase column. dergipark.org.tr Detection is performed by monitoring the UV absorbance at a specific wavelength. Since triterpenoids often lack a strong, specific chromophore, the detection wavelength is typically set in the low UV range, such as 205-220 nm, to achieve adequate sensitivity. dergipark.org.trresearchgate.net Quantification is based on a calibration curve constructed from standards of known concentration. researchgate.net
Table 1: Typical HPLC-UV Parameters for Triterpenoid (B12794562) Analysis This table presents a generalized set of parameters based on common methodologies for organic and triterpenoid acids.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. asianpubs.org |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5-3.0) | Elution of the analyte from the column. pensoft.netresearchgate.net |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex extracts. |
| Flow Rate | 0.8 - 1.2 mL/min | Controls retention time and separation efficiency. asianpubs.org |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. asianpubs.org |
| Detection | UV at 205-220 nm | Monitors the analyte as it elutes from the column. dergipark.org.tr |
| Injection Vol. | 10 - 20 µL | Volume of sample introduced into the system. semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and is a powerful tool for the definitive identification of compounds. However, due to the low volatility and high molecular weight of triterpenoids like this compound, direct analysis is not feasible. mdpi.comnih.gov Therefore, a chemical derivatization step is mandatory to convert the non-volatile analyte into a thermally stable and volatile compound suitable for GC analysis. nih.gov
The most common derivatization technique for compounds containing hydroxyl (-OH) and carboxylic acid (-COOH) groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are used to replace the active hydrogens on the functional groups with trimethylsilyl (B98337) (TMS) groups. nih.gov The resulting TMS-ether/ester derivative is significantly more volatile.
Once derivatized, the sample is injected into the GC-MS system. The compound is separated from other components on a capillary column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which serves as a molecular fingerprint, allows for unambiguous identification by comparison to spectral libraries or a known standard. nih.govhmdb.ca
Sample Preparation and Matrix Effects in Analytical Procedures
The quality of analytical results is highly dependent on the sample preparation procedure. The primary goals are to efficiently extract the target analyte from the fungal or biological matrix and to remove interfering substances. A typical extraction process for triterpenoids from dried fungal material involves solid-liquid extraction with a solvent like methanol or ethanol (B145695). nih.govmdpi.com This crude extract can then be subjected to further purification using liquid-liquid partitioning or column chromatography to isolate the triterpenoid fraction. mdpi.com
A significant challenge in analyzing samples from complex matrices is the "matrix effect." chromatographyonline.com The International Union of Pure and Applied Chemistry (IUPAC) defines the matrix effect as the combined effect of all components in the sample, other than the analyte, on the measurement. chromatographyonline.com In chromatographic analyses, co-extracted matrix components can interfere with the analyte's ionization in the mass spectrometer or co-elute and overlap with the analyte's peak in UV detection, leading to signal suppression or enhancement. mdpi.comnih.gov This can cause an underestimation or overestimation of the analyte's true concentration. mdpi.com
Several strategies can be employed to mitigate matrix effects:
Sample Dilution: A simple approach is to dilute the sample extract, which reduces the concentration of interfering matrix components. This is effective when the analytical method has sufficient sensitivity. chromatographyonline.com
Improved Cleanup: Employing more rigorous cleanup steps, such as solid-phase extraction (SPE), can selectively remove interfering compounds before analysis. spkx.net.cn
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects. mdpi.com
Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added to all samples and standards. This helps to compensate for variations in extraction recovery and signal response caused by the matrix. chromatographyonline.com
Method Validation for Accuracy, Precision, and Sensitivity
To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated. Method validation is a process that demonstrates the suitability of the analytical procedure and is typically performed according to guidelines from the International Council for Harmonisation (ICH). pensoft.net Key validation parameters include accuracy, precision, and sensitivity.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The recovery is calculated as the percentage of the measured concentration relative to the added concentration. researchgate.net
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. researchgate.net
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. semanticscholar.org
Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. asianpubs.org
LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. asianpubs.orgnih.gov
Table 2: General Acceptance Criteria for Method Validation Parameters This table provides typical criteria based on common analytical practices.
| Validation Parameter | Metric | Common Acceptance Criterion |
|---|---|---|
| Accuracy | Recovery (%) | 80 - 120% (often 90-110%) researchgate.net |
| Precision | RSD (%) | ≤ 15-20% for LOQ, ≤ 5% for higher concentrations researchgate.netnih.gov |
| Linearity | Correlation Coefficient (R²) | ≥ 0.99 dergipark.org.tr |
| Sensitivity | LOD/LOQ | Determined by signal-to-noise ratio (e.g., S/N of 3 for LOD, 10 for LOQ) semanticscholar.org |
Q & A
Q. What steps enhance the reproducibility of experiments involving 6α-Hydroxypolyporenic Acid C?
- Methodological Answer :
- Protocol Registration : Pre-publish methods on platforms like Protocols.io .
- Reagent Validation : Certify compound purity via third-party labs (e.g., NMR spectra matching published data ).
- Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo under CC-BY licenses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
